N-(3-aminopropyl)hydroxylamine dihydrochloride
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Overview
Description
N-(3-aminopropyl)hydroxylamine dihydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its chemical formula C3H12Cl2N2O and molecular weight of 163.04 g/mol . This compound is often utilized in various scientific fields due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)hydroxylamine dihydrochloride typically involves the reaction of 3-aminopropylamine with hydroxylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction parameters to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)hydroxylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: It participates in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, and primary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-aminopropyl)hydroxylamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)hydroxylamine dihydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions, or as a reducing agent in redox reactions. The specific pathways and targets depend on the context of its use, such as in enzyme studies or synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine hydrochloride: Similar in structure but lacks the aminopropyl group.
3-aminopropylamine: Similar but lacks the hydroxylamine group.
N-methylhydroxylamine: Similar but has a methyl group instead of the aminopropyl group.
Uniqueness
N-(3-aminopropyl)hydroxylamine dihydrochloride is unique due to the presence of both an aminopropyl group and a hydroxylamine group, which confer distinct reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
N-(3-aminopropyl)hydroxylamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.2ClH/c4-2-1-3-5-6;;/h5-6H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQRBPLCLBQXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84627-32-7 |
Source
|
Record name | N-(3-aminopropyl)hydroxylamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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